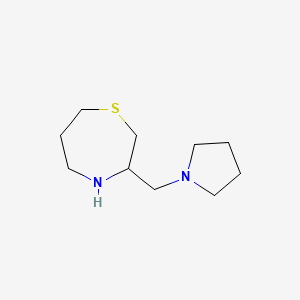

3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane

CAS No.: 1350988-98-5

Cat. No.: VC3195563

Molecular Formula: C10H20N2S

Molecular Weight: 200.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1350988-98-5 |

|---|---|

| Molecular Formula | C10H20N2S |

| Molecular Weight | 200.35 g/mol |

| IUPAC Name | 3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane |

| Standard InChI | InChI=1S/C10H20N2S/c1-2-6-12(5-1)8-10-9-13-7-3-4-11-10/h10-11H,1-9H2 |

| Standard InChI Key | MVRQYXDJZGVVRQ-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC2CSCCCN2 |

| Canonical SMILES | C1CCN(C1)CC2CSCCCN2 |

Introduction

Chemical Structure and Properties

Structural Composition

3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane features a seven-membered 1,4-thiazepane heterocyclic ring containing sulfur and nitrogen atoms at positions 1 and 4, respectively. The pyrrolidine group, a saturated five-membered nitrogen heterocycle, is attached to the thiazepane ring at position 3 via a methylene (-CH₂-) linker. This structural arrangement creates a molecule with multiple heteroatoms that can serve as hydrogen bond acceptors and potentially participate in various interactions with biological targets.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, 3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane likely exhibits the following properties:

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂S |

| Molecular Weight | Approximately 200 g/mol |

| Physical State | Likely a colorless to pale yellow liquid or solid |

| Solubility | Probably soluble in organic solvents like dichloromethane, chloroform, methanol; limited water solubility |

| Key Functional Groups | Thiazepane ring, tertiary amine (pyrrolidine nitrogen) |

| Stereochemistry | Potential for stereoisomerism at position 3 of the thiazepane ring |

The pyrrolidine component contributes significantly to the molecule's properties and potential applications. The five-membered pyrrolidine ring offers several advantageous characteristics, including the ability to efficiently explore pharmacophore space due to sp³-hybridization, contribution to stereochemistry, and increased three-dimensional coverage resulting from the non-planarity of the ring—a phenomenon known as "pseudorotation" .

Synthesis Pathways

Formation of the Thiazepane Ring

The synthesis of the 1,4-thiazepane ring typically involves cyclization of precursors containing sulfur and nitrogen atoms. The construction of this seven-membered ring often requires careful control of reaction conditions to favor the formation of the larger heterocycle. A general approach involves:

-

Starting with an appropriate linear precursor containing properly positioned sulfur and nitrogen functional groups

-

Promoting intramolecular cyclization through nucleophilic substitution reactions

-

Optimizing conditions using appropriate catalysts, controlled temperatures, and specific solvents to maximize yield and purity

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of 3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane would typically employ multiple analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR would likely show characteristic signals for the thiazepane and pyrrolidine ring protons

-

¹³C-NMR would confirm the carbon framework and help identify key carbon environments

-

2D NMR techniques (COSY, HSQC, HMBC) could establish connectivity between different molecular fragments

-

-

Infrared (IR) Spectroscopy:

-

Would show characteristic bands for C-N and C-S stretching vibrations

-

Absence of carbonyl or hydroxyl bands would confirm the basic structure

-

-

Mass Spectrometry:

-

Would provide molecular weight confirmation and fragmentation pattern

-

Electrospray ionization (ESI) or electron impact (EI) methods would be suitable

-

X-ray Crystallography

X-ray diffraction analysis, if crystals of suitable quality can be obtained, would provide definitive structural confirmation, including:

-

Bond lengths and angles

-

Conformational details of both ring systems

-

Potential intramolecular interactions

-

Crystal packing arrangements

Similar thiazepine compounds have been successfully characterized using X-ray crystallography, revealing important conformational details. For instance, in related structures, the seven-membered ring typically deviates from coplanarity with fused aromatic rings, adopting specific conformations that can be important for biological activity .

Structure-Activity Relationships

Role of the Thiazepane Ring

The seven-membered thiazepane ring contributes several important features to potential biological activity:

-

Conformational flexibility: Unlike rigid aromatic systems, the thiazepane can adopt multiple conformations, potentially allowing induced-fit binding to biological targets

-

Heteroatom positioning: The nitrogen and sulfur atoms serve as hydrogen bond acceptors and can interact with polar regions of target proteins

-

Ring size: The seven-membered ring provides a specific spatial arrangement that differs from more common five- and six-membered heterocycles

Contribution of the Pyrrolidine Moiety

-

Basic nitrogen: The tertiary amine nitrogen serves as a hydrogen bond acceptor and can form ionic interactions when protonated

-

Stereochemical influence: The pyrrolidine ring contributes to the three-dimensional shape of the molecule, with its non-planar conformation allowing specific spatial arrangements

-

Metabolic stability: Compared to linear amine chains, the cyclic pyrrolidine structure often confers improved metabolic stability to drug molecules

The attachment via the methylene linker provides rotational freedom, allowing the pyrrolidine to adopt optimal orientations for target binding.

Research Gaps and Future Directions

Suggested Research Priorities

Future research on 3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane should focus on:

-

Development and optimization of scalable synthesis methods

-

Complete spectroscopic and physicochemical characterization

-

Systematic biological screening across multiple therapeutic areas

-

Computational studies to predict binding modes with potential biological targets

-

Exploration of derivatization strategies to expand the compound family

Such research would build upon existing knowledge of related compounds. For example, studying whether this compound exhibits similar binding characteristics to other pyrrolidine derivatives that have shown activity as inverse agonists of retinoic acid-related orphan receptor γ (RORγt) could be valuable .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume